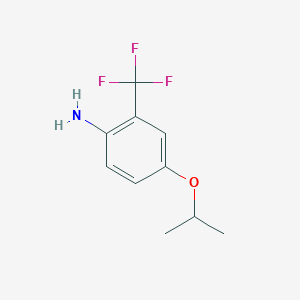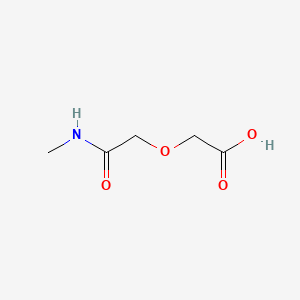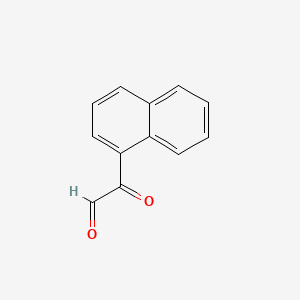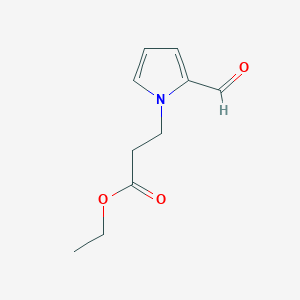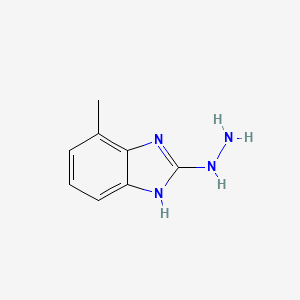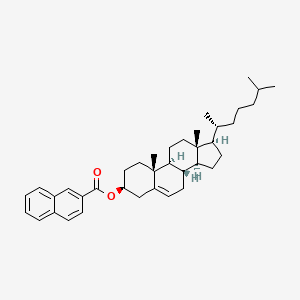![molecular formula C6H9ClN4S B3148020 Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- CAS No. 635283-91-9](/img/structure/B3148020.png)
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-
Übersicht
Beschreibung
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is a compound with the CAS Number 210880-92-5 . It is also known by the synonym Clothianidin . The compound is a white to yellow crystalline solid and is known for its strong insecticidal properties . It is commonly used to control pests in agricultural settings .
Molecular Structure Analysis
The molecular formula of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is C6H9ClN4S . The InChI code for the compound is 1S/C6H9ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2,15H,3H2,1H3,(H2,8,10,11) .Physical And Chemical Properties Analysis
The molecular weight of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is 250.69 . The compound has a storage temperature of 28 C . The predicted boiling point is 325.8±52.0 °C and the predicted density is 1.52±0.1 g/cm3 . The predicted pKa is 11.49±0.70 .Wissenschaftliche Forschungsanwendungen
Structural Studies and Molecular Structure
- Crystal and Molecular Structure Analysis : Guanidines like N-cyano-N'-methyl-N"-(2-[(2-amino-5-thiazolyl)methylthio]ethyl) guanidine have been structurally analyzed to understand their conformation and molecular interactions. These analyses include comparisons with structures of similar compounds such as cimetidine and famotidine (Ianelli & Pelizzi, 1992).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Research indicates that thiazolyl guanidines and various substituted aryl guanidines exhibit significant antibacterial and antifungal activities. This includes derivatives like 1, 3-di methyl substituted guanidines (Rawat & Mehra, 2016).
Modified Guanidines and Chiral Superbases
- Chiral Superbases : Modified guanidines are being explored as potential chiral superbases. For example, cyclohexane-fused 2-iminoimidazolidines have been prepared as related guanidines (Isobe et al., 2000).
Synthesis and Biological Applications
- Versatile Functional Groups in Chemistry : Guanidines, including the specific compound , are versatile in synthesizing various biologically active compounds. They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
Antibacterial and Antitubercular Activity
- Antibacterial and Antitubercular Properties : Guanidines, including those with benzothiazolyl structures, have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Bhargava & Choubey, 1970).
DNA Methylation and Biological Effects
- Influence on DNA Methylation : Guanidines have been studied for their role in the methylation of DNA in mammalian cells. This research has implications for understanding the cellular responses to methylating agents (Lawley & Thatcher, 1970).
Vasodilator Activity and Blood Pressure Management
- Vasodilator Activity in Hypertension : Some guanidino derivatives, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, have been found to lower blood pressure in hypertensive rats, suggesting potential applications in hypertension management (Turner et al., 1988).
Anti-Inflammatory Properties
- Anti-Inflammatory Applications : Basic N,N',N''-trisubstituted guanidines with thiazolylguanidine moieties have shown significant anti-inflammatory activity, suggesting potential therapeutic applications (Rachlin et al., 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S/c1-9-6(8)11-3-4-2-10-5(7)12-4/h2H,3H2,1H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIUXKNNQDINSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20795380 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorothiazol-5-yl)methyl)-3-methylguanidine | |
CAS RN |
635283-91-9 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




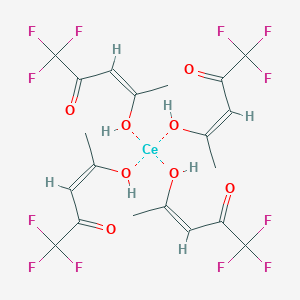
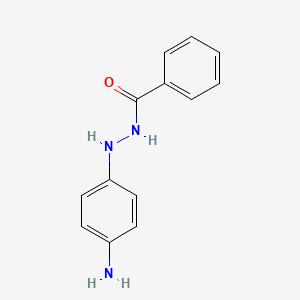
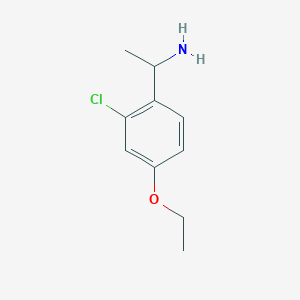
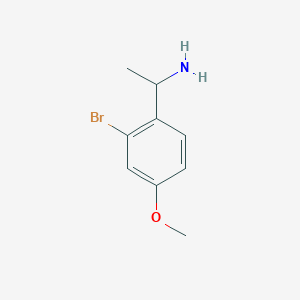
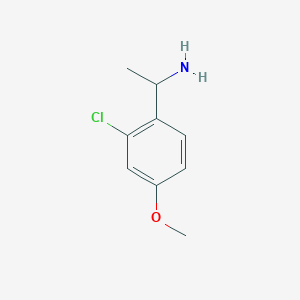
![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)
